molecular formula C6H12O11P2 B1147093 [(7R,8S,9S)-2,8,9-trihydroxy-2-oxo-1,3,6-trioxa-2lambda5-phosphaspiro[4.4]nonan-7-yl]methyl dihydrogen phosphate CAS No. 141875-43-6

[(7R,8S,9S)-2,8,9-trihydroxy-2-oxo-1,3,6-trioxa-2lambda5-phosphaspiro[4.4]nonan-7-yl]methyl dihydrogen phosphate

Cat. No.: B1147093
CAS No.: 141875-43-6
M. Wt: 322.098
Attention: For research use only. Not for human or veterinary use.
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Description

[(7R,8S,9S)-2,8,9-trihydroxy-2-oxo-1,3,6-trioxa-2lambda5-phosphaspiro[4.4]nonan-7-yl]methyl dihydrogen phosphate: is a phosphorylated derivative of fructose, a simple sugar. This compound plays a crucial role in various biochemical pathways, particularly in the metabolism of carbohydrates. It is involved in glycolysis and gluconeogenesis, where it acts as an intermediate.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [(7R,8S,9S)-2,8,9-trihydroxy-2-oxo-1,3,6-trioxa-2lambda5-phosphaspiro[4.4]nonan-7-yl]methyl dihydrogen phosphate typically involves the phosphorylation of fructose. This can be achieved through enzymatic methods using specific kinases that transfer phosphate groups to the hydroxyl groups of fructose. The reaction conditions often include a buffered aqueous solution with a pH range suitable for enzyme activity, typically around pH 7.5 to 8.5, and a temperature range of 25-37°C.

Industrial Production Methods: Industrial production of this compound may involve microbial fermentation processes. Specific strains of bacteria or yeast that possess the necessary enzymatic machinery can be cultured in bioreactors. The fermentation broth is then processed to isolate and purify the compound. This method is advantageous due to its scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [(7R,8S,9S)-2,8,9-trihydroxy-2-oxo-1,3,6-trioxa-2lambda5-phosphaspiro[4.4]nonan-7-yl]methyl dihydrogen phosphate can undergo oxidation reactions, where it is converted into various oxidized derivatives.

    Reduction: The compound can also be reduced to form different reduced sugars.

    Substitution: Phosphate groups in this compound can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2). The reactions are typically carried out in aqueous solutions at room temperature.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) are used, often in methanol or ethanol as solvents.

    Substitution: Substitution reactions may involve nucleophiles like amines or thiols, and are conducted in buffered solutions to maintain the pH.

Major Products:

    Oxidation: Produces various carboxylic acids and ketones.

    Reduction: Yields reduced sugars and sugar alcohols.

    Substitution: Results in the formation of phosphorylated derivatives with different functional groups.

Scientific Research Applications

Chemistry: [(7R,8S,9S)-2,8,9-trihydroxy-2-oxo-1,3,6-trioxa-2lambda5-phosphaspiro[4.4]nonan-7-yl]methyl dihydrogen phosphate is used as a model compound in studies of carbohydrate metabolism and enzyme kinetics. It helps in understanding the mechanisms of phosphorylation and dephosphorylation reactions.

Biology: In biological research, this compound is used to study metabolic pathways, particularly glycolysis and gluconeogenesis. It serves as a substrate for various enzymes, allowing researchers to investigate enzyme activity and regulation.

Medicine: this compound has potential therapeutic applications. It is being explored for its role in regulating blood sugar levels and its potential use in treating metabolic disorders such as diabetes.

Industry: In the industrial sector, this compound is used in the production of biofuels and bioplastics. Its role in microbial fermentation processes makes it valuable for sustainable production methods.

Mechanism of Action

[(7R,8S,9S)-2,8,9-trihydroxy-2-oxo-1,3,6-trioxa-2lambda5-phosphaspiro[4.4]nonan-7-yl]methyl dihydrogen phosphate exerts its effects primarily through its involvement in metabolic pathways. It acts as an intermediate in glycolysis, where it is phosphorylated and subsequently cleaved to produce energy. The compound interacts with various enzymes, including kinases and phosphatases, which regulate its conversion to other metabolites. The molecular targets include enzymes like phosphofructokinase and fructose-bisphosphate aldolase, which play key roles in its metabolic processing.

Comparison with Similar Compounds

    D-Fructofuranose 1,6-bisphosphate: Another phosphorylated derivative of fructose, involved in similar metabolic pathways.

    D-Glucose 1,6-bisphosphate: A phosphorylated glucose derivative with roles in glycolysis and gluconeogenesis.

    D-Mannose 1,6-bisphosphate: A phosphorylated mannose derivative involved in carbohydrate metabolism.

Uniqueness: [(7R,8S,9S)-2,8,9-trihydroxy-2-oxo-1,3,6-trioxa-2lambda5-phosphaspiro[4.4]nonan-7-yl]methyl dihydrogen phosphate is unique due to its specific phosphorylation pattern, which influences its reactivity and interaction with enzymes. This distinct structure allows it to participate in unique biochemical reactions and pathways, differentiating it from other similar compounds.

Properties

CAS No.

141875-43-6

Molecular Formula

C6H12O11P2

Molecular Weight

322.098

Origin of Product

United States

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